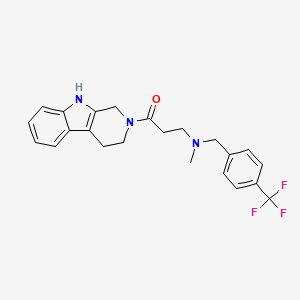
ROS inducer 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROS inducer 2: is a potent inducer of reactive oxygen species (ROS) with an effective concentration (EC50) of 3.43 μg/mL demonstrated in vitro . It exhibits exceptional bioactivity in vivo against Xanthomonas axonopodis pv. citri and has potential as a bactericidal agent for investigating intractable plant bacterial diseases . ROS, or reactive oxygen species, are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions: ROS inducer 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as an ROS inducer .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, ROS inducer 2 is used to study the mechanisms of oxidative stress and the role of ROS in various chemical reactions. It serves as a model compound for investigating the effects of ROS on different chemical systems .
Biology: In biological research, this compound is employed to study the effects of ROS on cellular processes, including apoptosis, gene expression, and cell signaling. It is used to induce oxidative stress in cell cultures and investigate the cellular responses to ROS .
Medicine: It is also being explored for its potential in treating bacterial infections and other diseases where ROS play a critical role .
Industry: In the industrial sector, this compound is used in the development of new materials and products that require controlled ROS generation. It is also used in the production of antioxidants and other compounds that modulate ROS levels .
Mécanisme D'action
ROS inducer 2 exerts its effects by increasing the levels of reactive oxygen species within cells. This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids. The molecular targets of this compound include various enzymes and signaling pathways involved in ROS production and detoxification .
The compound activates pathways that lead to the production of ROS, such as the mitochondrial respiratory chain and NADPH oxidase. It also inhibits antioxidant enzymes, further increasing ROS levels and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
Hydrogen Peroxide (H2O2): A common ROS inducer used in various research applications.
Menadione: A synthetic compound that induces ROS production and is used in cancer research.
Paraquat: A herbicide that generates ROS and is used to study oxidative stress in plants.
Uniqueness: ROS inducer 2 is unique in its high potency and specificity for inducing ROS. Unlike other ROS inducers, it has a well-defined effective concentration and exhibits exceptional bioactivity against specific bacterial pathogens. This makes it a valuable tool for studying ROS-related processes and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C23H24F3N3O |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
3-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H24F3N3O/c1-28(14-16-6-8-17(9-7-16)23(24,25)26)12-11-22(30)29-13-10-19-18-4-2-3-5-20(18)27-21(19)15-29/h2-9,27H,10-15H2,1H3 |
Clé InChI |
JWOOZYLHBJNYDR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)N1CCC2=C(C1)NC3=CC=CC=C23)CC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


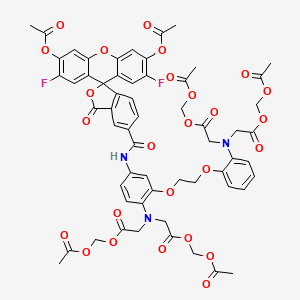

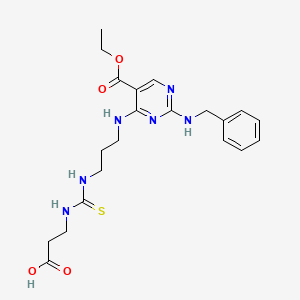
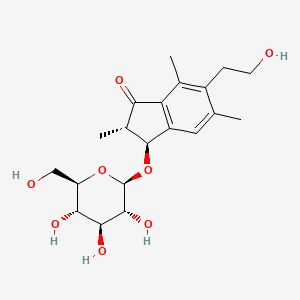
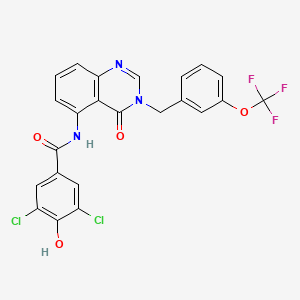
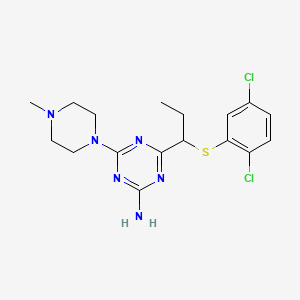
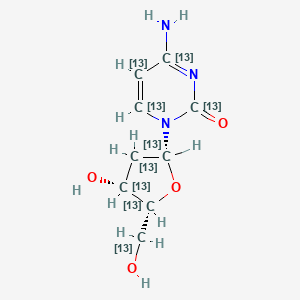



![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

